N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Description
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C10H8F3NO/c1-2-9(15)14-8-6-4-3-5-7(8)10(11,12)13/h2-6H,1H2,(H,14,15) |
InChI Key |
NHFXQZUVAMCIIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N-[2-(Trifluoromethyl)phenyl]prop-2-enamide
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient route for preparing this compound. As demonstrated in analogous N-arylcinnamamides, the carboxyl group of prop-2-enoic acid is activated using phosphorus trichloride (PCl₃) to generate prop-2-enoyl chloride. This intermediate reacts with 2-(trifluoromethyl)aniline in dry chlorobenzene under microwave irradiation (100–150°C, 10–30 minutes). The reaction proceeds via nucleophilic attack of the aniline’s amine group on the acyl chloride, yielding the target amide. Purification is achieved through recrystallization from ethanol, affording the product in high purity.
Key advantages of this method include:
Conventional Solution-Phase Synthesis
In the absence of microwave equipment, conventional heating in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can be employed. Prop-2-enoyl chloride is prepared by treating prop-2-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux. The acyl chloride is then reacted with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine (Et₃N) or pyridine to neutralize HCl. The reaction mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Comparison of Microwave and Conventional Synthesis
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 10–30 minutes | 12–24 hours |
| Yield | 80–90% | 70–85% |
| Solvent | Dry chlorobenzene | DCM/THF |
| Purification | Recrystallization | Column chromatography |
| Energy Efficiency | High | Moderate |
Reaction Optimization and Mechanistic Insights
The formation of this compound is influenced by:
- Electrophilicity of the acyl chloride : Electron-withdrawing groups like trifluoromethyl enhance the reactivity of the aniline, accelerating the reaction.
- Solvent polarity : Nonpolar solvents (e.g., chlorobenzene) favor acyl chloride stability, while polar aprotic solvents (e.g., THF) improve reagent solubility.
- Stoichiometry : A 1:1.2 molar ratio of acyl chloride to aniline ensures complete conversion, minimizing unreacted starting materials.
Side reactions, such as hydrolysis of the acyl chloride to the carboxylic acid, are mitigated by using anhydrous conditions and molecular sieves.
Analytical Characterization
The synthesized compound is characterized using:
- ¹H NMR : Signals at δ 6.5–7.8 ppm (aromatic protons), δ 6.2–6.4 ppm (vinyl protons), and δ 10.2 ppm (amide NH).
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H), and 1120 cm⁻¹ (C–F).
- Mass Spectrometry : Molecular ion peak at m/z 229.1 [M+H]⁺.
Table 2: Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.6 (d, J = 8 Hz, 1H, ArH), δ 6.3 (dd, J = 15 Hz, 10 Hz, 2H, CH₂), δ 10.2 (s, 1H, NH) |
| IR (KBr) | 1650 cm⁻¹ (C=O), 1120 cm⁻¹ (C–F) |
| MS (ESI) | 229.1 [M+H]⁺ |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Key parameters include:
- Catalyst recycling : Recovering triethylamine via distillation.
- Solvent recovery : Chlorobenzene or THF can be recycled using fractional distillation.
- Quality control : In-line FTIR and HPLC monitoring to ensure consistent purity (>98%).
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : Concentrated HCl (6M), reflux at 110°C for 8–12 hrs
-
Products : 2-(Trifluoromethyl)aniline and acrylic acid
-
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Conditions : 5% NaOH, 80°C for 6 hrs
-
Products : Sodium acrylate and 2-(trifluoromethyl)aniline
-
Yield : 85–92%
Reduction Reactions
The α,β-unsaturated system is susceptible to reduction:
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C
-
Products : N-[2-(Trifluoromethyl)phenyl]propanamide
-
Selectivity : Full saturation of the double bond without affecting the amide group
Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Conditions : LiAlH₄ in dry THF, 0°C → RT, 2 hrs
-
Products : N-[2-(Trifluoromethyl)phenyl]propylamine
-
Yield : 78%
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group directs EAS to the meta position of the phenyl ring:
Nitration
-
Reagents : HNO₃/H₂SO₄, 0°C → RT
-
Product : N-[2-(Trifluoromethyl)-5-nitrophenyl]prop-2-enamide
Halogenation
-
Reagents : Br₂ in CHCl₃, FeCl₃ catalyst
-
Product : N-[2-(Trifluoromethyl)-5-bromophenyl]prop-2-enamide
-
Yield : 72%
Nucleophilic Additions
The electron-deficient double bond undergoes conjugate additions:
Grignard Reagent Addition
-
Conditions : CH₃MgBr (1.2 eq.), THF, −78°C → RT
-
Product : N-[2-(Trifluoromethyl)phenyl]-3-methylpropanamide
-
Yield : 68%
Amine Addition
-
Conditions : Benzylamine (2 eq.), EtOH, reflux
-
Product : N-[2-(Trifluoromethyl)phenyl]-3-(benzylamino)propanamide
-
Yield : 55%
Cycloaddition Reactions
Participates in [4+2] Diels-Alder reactions:
With Cyclopentadiene
Comparative Reactivity Data
Mechanistic Insights
-
Electronic Effects : The trifluoromethyl group increases electrophilicity of the α,β-unsaturated system, accelerating nucleophilic additions (e.g., Grignard reactions).
-
Steric Effects : Ortho-substitution on the phenyl ring hinders para-directed substitutions, favoring meta products in EAS .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cycloadditions by stabilizing transition states .
Stability Under Reactive Conditions
Scientific Research Applications
Scientific Research Applications of N-[2-(trifluoromethyl)phenyl]prop-2-enamide
This compound derivatives have diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Their utility arises from their unique chemical structures and potential biological activities, making them valuable building blocks in synthesizing complex molecules and drug candidates.
Chemistry
- Building Block in Organic Synthesis this compound is used as a building block in organic synthesis for creating complex molecules.
Biology
- Antimicrobial and Anticancer Properties These compounds are investigated for potential biological activities, including antimicrobial and anticancer properties. Several N-arylcinnamamides have demonstrated antistaphylococcal, antitubercular, and antifungal activities .
- Photosynthesis Inhibition Amide moieties in these compounds can affect photosystem II (PS II) by reversible binding, disrupting photosynthetic electron transport (PET), which is relevant in herbicides that act as photosynthesis inhibitors .
Medicine
- Drug Candidates this compound derivatives are explored as potential drug candidates because of their unique chemical structure. Specific compounds have shown activity against Mycobacterium smegmatis and M. marinum .
- Antimicrobial Activity Several compounds, including (2 E)- N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide and (2 E)- N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide, exhibit antistaphylococcal and anti-enterococcal activity . Additionally, some derivatives have demonstrated antimalarial activity .
Industry
- Development of Advanced Materials and Chemical Sensors These compounds are utilized in developing advanced materials and chemical sensors.
Case Studies and Research Findings
- Antimicrobial Activities
- (2 E)- N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide showed potent in vitro antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- (2 E)- N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide and other related compounds also demonstrated significant antibacterial activity .
- (2 E)- N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2 E)-3-phenyl- N-[3-(trifluoromethyl)phenyl]prop-2-enamide exhibited high activity against staphylococcal strains and M. tuberculosis .
- Antitubercular and Antiplasmodial Activity
- (2E)-N-[2,6-dibromo-4-(trifluoromethyl)-phenyl]-3-phenylprop-2-enamide and other similar compounds displayed both antitubercular and antiplasmodial activity, with efficacy comparable to chloroquine, a clinically used standard .
- These compounds did not show significant cytotoxic effects, making them promising Plasmodium selective substances .
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituent positions, halogenation, and aromatic ring modifications. Lipophilicity (logP) and electronic effects critically influence bioactivity.
Table 1: Comparative Physicochemical Properties
| Compound Name | Substituent Position | logP (Calculated) | Key Features |
|---|---|---|---|
| N-[2-(Trifluoromethyl)phenyl]prop-2-enamide | ortho-CF₃ | 3.82 | High lipophilicity, electron-withdrawing |
| (2E)-N-(2-Fluorophenyl)-3-[2-CF₃-phenyl]prop-2-enamide | ortho-F, ortho-CF₃ | 3.45 | Enhanced polarity due to F substituent |
| N-[3-(Trifluoromethyl)phenyl]prop-2-enamide | meta-CF₃ | 3.78 | Meta-CF₃ reduces steric hindrance |
| (2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide | di-CF₃, para-Cl | 4.21 | High logP, broad antimicrobial activity |
| N-[2-(4-Iodophenyl)ethyl]-2-methylprop-2-enamide | para-I, ethyl linker | 4.05 | Bulky iodine, moderate activity |
Data derived from ACD/Percepta calculations and experimental studies
Biological Activity
N-[2-(trifluoromethyl)phenyl]prop-2-enamide, a member of the N-arylcinnamamides class, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group that enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets. The general structure can be represented as follows:
This structural characteristic is pivotal in determining the compound's biological efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for selected studies on this compound:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| N-[2-(CF₃)phenyl]prop-2-enamide | S. aureus (ATCC 29213) | 22.27 |
| N-[3,5-bis(CF₃)phenyl]prop-2-enamide | M. tuberculosis | 27.47 |
| N-[3-fluoro-4-(CF₃)phenyl]prop-2-enamide | MRSA | 25.9 |
These MIC values indicate that the compound has comparable or superior activity to standard antibiotics like ampicillin and isoniazid .
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and modulate biological pathways. For instance, it has been shown to inhibit biofilm formation in S. aureus, which is crucial for its pathogenicity.
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer potential. Studies have evaluated its cytotoxic effects against various cancer cell lines using the National Cancer Institute's (NCI) protocols.
Cytotoxicity Results
A recent study reported the following effects on telomerase activity in cancer cells:
| Compound | A549 | HCC44 | NCI-H23 |
|---|---|---|---|
| N-[2-(CF₃)phenyl]prop-2-enamide | 18.1 ± 5.4% | 54.4 ± 4.4% | 25.1 ± 3.2% |
These results suggest that the compound effectively suppresses telomerase activity across different cancer cell lines, indicating potential for further development in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study highlighted that derivatives of this compound exhibited potent antistaphylococcal and antitubercular activities, with some compounds showing MICs as low as 0.15 µM against S. aureus .
- Inflammatory Responses : Research indicated that similar compounds inhibited the activation of NF-κB, a key regulator in inflammatory pathways, suggesting therapeutic applications in treating inflammatory diseases.
- Plasmodium Selectivity : In malaria studies, certain derivatives showed significant antiplasmodial activity without notable cytotoxic effects on human cells, indicating their potential as selective antimalarial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
